molecular formula C18H19NO5 B15464731 n-Benzoyl-3-methoxy-o-methyltyrosine CAS No. 58525-85-2

n-Benzoyl-3-methoxy-o-methyltyrosine

Cat. No.: B15464731
CAS No.: 58525-85-2
M. Wt: 329.3 g/mol
InChI Key: UFEIDPFGICDUHT-UHFFFAOYSA-N
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Description

N-Benzoyl-3-methoxy-o-methyltyrosine is a synthetic tyrosine derivative characterized by three key modifications:

  • 3-Methoxy substitution: A methoxy (-OCH₃) group at the phenyl ring’s 3-position, which may influence electronic properties and steric interactions.

Properties

CAS No.

58525-85-2

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

UFEIDPFGICDUHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-Benzoyl-3-methoxy-o-methyltyrosine with four structurally related tyrosine derivatives:

Compound Molecular Formula CAS RN Key Substituents pKa (Predicted) Physical State Notable Properties
This compound Inferred: C₁₉H₂₁NO₅ Not available N-Benzoyl, 3-OCH₃, 2-CH₃ Data unavailable Solid (assumed) High lipophilicity; potential protease inhibition
N-Benzoyltyrosine C₁₆H₁₅NO₄ 34996-91-3 N-Benzoyl, 4-OH Not reported Solid Intermediate in peptide synthesis
O-Methyl-D-tyrosine C₁₀H₁₃NO₃ 39878-65-4 4-OCH₃ (no benzoyl or o-methyl) 2.24 ± 0.10 White powder Altered solubility vs. tyrosine
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 17028-03-4 3-CH₃ (no benzoyl or methoxy) Not reported Solid Limited toxicology data
N-Benzyloxycarbonyl-L-tyrosine C₁₇H₁₇NO₅ 1164-16-5 N-Cbz (benzyloxycarbonyl), 4-OH Not reported Solid >95% purity; used in natural product research

Key Differences and Implications

Substituent Effects
  • Lipophilicity: The N-benzoyl group in this compound increases lipophilicity compared to N-Benzyloxycarbonyl-L-tyrosine (Cbz group) and O-Methyl-D-tyrosine. This may enhance membrane permeability but reduce aqueous solubility .
Acidity and Solubility
  • O-Methyl-D-tyrosine’s pKa (~2.24) suggests moderate acidity, likely due to the carboxylic acid group. N-Benzoyl derivatives may exhibit higher pKa values due to electron-withdrawing benzoyl effects, though experimental data is lacking .

Preparation Methods

Protection of the Amino Group via Benzoylation

The synthesis typically begins with the protection of tyrosine’s primary amino group. A widely adopted method involves the mixed anhydride technique, where tyrosine methyl ester reacts with benzoyl chloride in the presence of a base such as triethylamine. This approach, detailed in patent literature, ensures high yields (70–85%) while minimizing racemization. For instance, in Example 1 of Patent US6605722, quinaldic acid was coupled to D,L-tyrosine methyl ester using ethyl chloroformate and triethylamine at −10°C, yielding an N-acylated product. Adapting this protocol, benzoyl chloride can replace quinaldic acid to generate N-benzoyl-tyrosine methyl ester.

Critical parameters include:

  • Temperature control : Reactions are conducted at −10°C to 15°C to suppress side reactions.
  • Solvent selection : Tetrahydrofuran (THF) or acetonitrile is preferred for their inertness and ability to dissolve both reactants.
  • Stoichiometry : A 1:1 molar ratio of benzoyl chloride to tyrosine ester ensures complete acylation.

Deprotection and Final Product Isolation

The final step involves removing protective groups and isolating the product. Hydrolysis of the methyl ester is performed using aqueous sodium hydroxide (NaOH) in methanol, yielding the free carboxylic acid. Silica gel chromatography with chloroform/methanol gradients (9:1 to 7:3) purifies the product, while recrystallization from dichloromethane/n-hexane mixtures enhances purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric excess (>95%).

Optimization of Reaction Conditions

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of potassium carbonate during alkylation, while THF stabilizes intermediates in acylation reactions. Triethylamine, though effective, may be replaced by 4-dimethylaminopyridine (DMAP) to accelerate benzoylation.

Temperature and Time Considerations

  • Benzoylation : Conducted at −10°C to prevent epimerization.
  • Alkylation : Requires heating to 90°C for 4–6 hours to ensure complete substitution.
  • DoM : Performed at −78°C to maintain kinetic control and avoid side reactions.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra reveal distinct signals for the benzoyl carbonyl (δ 7.8–8.2 ppm), methoxy (δ 3.3–3.5 ppm), and aromatic methyl (δ 2.2–2.4 ppm) groups. Two-dimensional correlation spectroscopy (COSY) confirms substituent positions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column and 0.1% formic acid/methanol gradients resolves the product from impurities. Retention times correlate with those of authenticated standards.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS provides molecular ion peaks ([M+H]⁺) consistent with the theoretical mass. Tandem MS (MS/MS) fragments confirm the benzoyl and methyl groups.

Challenges and Alternative Approaches

Regioselectivity in Aromatic Substitution

Competing para-methylation during DoM necessitates bulky directing groups. tert-Butoxycarbonyl (BOC) protection of the amino group temporarily mitigates this issue.

Racemization During Acylation

Low-temperature reactions (−10°C) and chiral auxiliaries preserve the L-configuration of tyrosine.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, while ionic liquids replace volatile organic solvents.

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